O-Desmethyl-N-deschlorobenzoyl Indomethacin

Descripción general

Descripción

O-Desmetil-N-desclorobenzoil Indometacina es un metabolito del fármaco antiinflamatorio no esteroideo (AINE) e inhibidor de la ciclooxigenasa (COX) indometacina. Se forma a partir de la indometacina en hepatocitos de conejo aislados. Este compuesto se ha estudiado por sus efectos en varios sistemas biológicos, incluida su capacidad para disminuir la viabilidad de las células leucémicas HL-60 cuando se cultivan con glucosa oxidasa .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

O-Desmetil-N-desclorobenzoil Indometacina se sintetiza a partir de indometacina mediante una serie de reacciones metabólicas. La ruta sintética principal implica la O-desmetilación y la N-desacilación de la indometacina. Estas reacciones se llevan a cabo típicamente en hepatocitos de conejo aislados, donde los sistemas enzimáticos facilitan la conversión .

Métodos de Producción Industrial

La síntesis en un entorno de laboratorio implica el uso de enzimas específicas y condiciones controladas para garantizar la conversión precisa de la indometacina a su metabolito .

Análisis De Reacciones Químicas

Tipos de Reacciones

O-Desmetil-N-desclorobenzoil Indometacina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo facilitada por agentes oxidantes.

Reducción: Lo opuesto a la oxidación, esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen glucosa oxidasa para reacciones de oxidación y varios agentes reductores para reacciones de reducción. Las condiciones para estas reacciones típicamente involucran temperaturas controladas y niveles de pH para garantizar el resultado deseado .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos de la indometacina, como O-desmetil-indometacina y N-desclorobenzoil-indometacina. Estos metabolitos se estudian a menudo por su actividad biológica y posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

DMBI has been shown to exhibit a range of biological activities:

- Anticancer Activity : Research indicates that DMBI can decrease the viability of HL-60 leukemia cells when cultured with glucose oxidase, suggesting its potential role in cancer therapy.

- Induction of Apoptosis : It may promote apoptosis through activation of the dsRNA-dependent protein kinase PKR, leading to phosphorylation of eIF2α and inhibition of protein synthesis in carcinoma cells.

Chemistry

DMBI is utilized in synthesizing prostaglandin D2 receptor antagonists, which are studied for their therapeutic effects. The compound undergoes various chemical reactions, including oxidation and substitution, which are crucial for developing new pharmaceuticals.

| Reaction Type | Description |

|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen |

| Reduction | Addition of hydrogen or removal of oxygen |

| Substitution | Replacement of one atom/group with another |

Biology

In biological research, DMBI serves as a model to study the metabolic pathways of NSAIDs and their metabolites. Its effects on cell viability and enzyme activity are critical for understanding the pharmacokinetics and pharmacodynamics of indomethacin derivatives.

Medicine

DMBI contributes to understanding NSAID side effects and metabolic processes. Insights gained from studying this compound can lead to improved formulations with reduced gastrointestinal toxicity compared to traditional NSAIDs like indomethacin.

Case Studies and Research Findings

Several studies have explored the applications and effects of DMBI:

- Cell Viability Studies : A study demonstrated that DMBI significantly reduced the viability of HL-60 leukemia cells at concentrations around 600 µM when combined with glucose oxidase.

- Apoptosis Mechanisms : Another research effort highlighted how DMBI induces apoptosis through specific signaling pathways, providing insights into potential cancer treatment strategies.

- Drug Development : Ongoing investigations into DMBI's pharmacological properties suggest its potential as a lead compound for developing new anti-inflammatory drugs with fewer side effects than existing options .

Mecanismo De Acción

El mecanismo de acción de O-Desmetil-N-desclorobenzoil Indometacina implica su interacción con las enzimas ciclooxigenasa (COX). Al inhibir estas enzimas, el compuesto reduce la síntesis de prostaglandinas, que son mediadores de la inflamación. Esta inhibición conduce a una disminución de la inflamación y el dolor. Además, se estudian los efectos del compuesto en la viabilidad celular y la actividad enzimática para comprender su impacto biológico más amplio .

Comparación Con Compuestos Similares

Compuestos Similares

O-desmetil-indometacina: Otro metabolito de la indometacina, formado a través de la O-desmetilación.

N-desclorobenzoil-indometacina: Formado a través de la N-desacilación de la indometacina.

O-desmetil-N-desclorobenzoil-indometacina: Formado a través de la O-desmetilación y la N-desacilación.

Singularidad

O-Desmetil-N-desclorobenzoil Indometacina es único debido a su doble modificación (O-desmetilación y N-desacilación) del compuesto original indometacina. Esta doble modificación da como resultado actividades biológicas distintas y posibles aplicaciones terapéuticas en comparación con sus metabolitos individuales .

Actividad Biológica

O-Desmethyl-N-deschlorobenzoyl indomethacin (DMBI) is a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Understanding its biological activity is crucial for assessing its potential therapeutic effects and safety profile. This article explores the biological activity of DMBI, including its mechanism of action, effects on various cell lines, and comparative studies with other compounds.

Overview of Indomethacin and Its Metabolites

Indomethacin is widely recognized for its anti-inflammatory, analgesic, and antipyretic properties. It primarily functions by inhibiting cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain . The metabolism of indomethacin in the liver produces several metabolites, including:

- O-desmethyl-indomethacin (DMI)

- O-deschlorobenzoyl-indomethacin (DBI)

- This compound (DMBI)

Notably, most of these metabolites, including DMBI, are considered pharmacologically inactive .

DMBI's biological activity is primarily linked to its influence on cellular processes rather than direct inhibition of COX enzymes. Research indicates that DMBI can affect various signaling pathways involved in cell proliferation and apoptosis:

- Inhibition of Cell Proliferation : DMBI has been shown to decrease the viability of HL-60 leukemia cells at concentrations around 600 µM when cultured with glucose oxidase .

- Induction of Apoptosis : The compound may promote apoptosis through mechanisms involving the activation of dsRNA-dependent protein kinase PKR, leading to phosphorylation of eIF2α and subsequent inhibition of protein synthesis in carcinoma cells .

Comparative Biological Activity

The following table summarizes the biological activities observed for DMBI compared to indomethacin and other related compounds:

| Compound | Cell Line/Model | Concentration | Biological Effect |

|---|---|---|---|

| This compound (DMBI) | HL-60 leukemia cells | 600 µM | Decreased cell viability |

| Indomethacin | Human colon carcinoma (HT29) | 400–1000 μM | Induction of apoptosis and inhibition of protein synthesis |

| Indomethacin | Melanoma cells (A375) | 1–300 μM | Promotion of TRIAL-induced cell death |

| Indomethacin | Cervical adenocarcinoma (HeLa) | 1–10 μM | Inhibition of cancer cell migration |

Case Studies

Several studies have highlighted the potential effects of indomethacin and its metabolites on cancer treatment:

- Desmoid Tumors : A study by Wadell et al. reported that indomethacin significantly reduced tumor size in patients with desmoid tumors, suggesting a complex interaction with immune responses and tumor cell proliferation .

- Lung Carcinoma : Eli et al. demonstrated that low doses of indomethacin effectively reduced lung carcinoma cell viability in vitro and inhibited growth in vivo models, even after primary tumor removal .

Propiedades

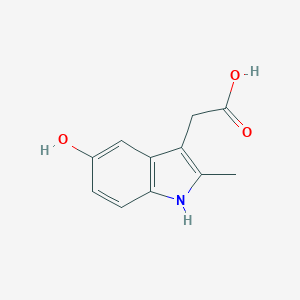

IUPAC Name |

2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-8(5-11(14)15)9-4-7(13)2-3-10(9)12-6/h2-4,12-13H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDADMESSMPJUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461930 | |

| Record name | (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50995-53-4 | |

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50995-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-HYDROXY-2-METHYL-1H-INDOL-3-YL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYW56F3GVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the substituted (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid derivatives described in the research potentially useful as antiviral agents?

A1: The research highlights the potential of novel substituted (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acids and their pharmaceutically acceptable salts and/or hydrates as antiviral agents. These compounds exhibit promising antiviral activity, particularly against influenza viruses and the hepatitis C virus (HCV) []. While the exact mechanism of action isn't detailed in this study, the diverse range of substitutions (R1, R2, R3, R4, and R5) allows for fine-tuning the structure to potentially target specific viral proteins or pathways. This approach holds promise for developing effective antiviral therapies.

Q2: Can you elaborate on the structural aspects of these compounds and how they might contribute to their antiviral activity?

A2: The research focuses on a core structure of (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid, systematically modified with various substituents (R1-R5) at specific positions []. This systematic modification allows researchers to investigate structure-activity relationships (SAR), which is crucial in drug discovery. By analyzing how different substituents influence antiviral activity, researchers can pinpoint the structural features that are essential for the desired effect. This information guides the development of more potent and selective antiviral agents based on this core structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.